molecular formula C28H25N3O4S2 B2718972 5,11-Ditosyl-5,6,11,12-tetrahydro-6,12-epiminodibenzo[b,f][1,5]diazocine CAS No. 121215-83-6

5,11-Ditosyl-5,6,11,12-tetrahydro-6,12-epiminodibenzo[b,f][1,5]diazocine

Cat. No.: B2718972
CAS No.: 121215-83-6
M. Wt: 531.65
InChI Key: NUWQXTCCBLWVPO-UHFFFAOYSA-N
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Description

5,11-Ditosyl-5,6,11,12-tetrahydro-6,12-epiminodibenzo[b,f][1,5]diazocine is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,11-Ditosyl-5,6,11,12-tetrahydro-6,12-epiminodibenzo[b,f][1,5]diazocine typically involves the reaction of o-tosylaminobenzaldehyde with p-aminobenzenesulfonamides. This reaction yields the desired compound along with its N-substituted derivatives . The reaction conditions often include the use of solvents like dioxane and catalysts such as hydrogen chloride solution .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

5,11-Ditosyl-5,6,11,12-tetrahydro-6,12-epiminodibenzo[b,f][1,5]diazocine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

    Substitution: The tosyl groups in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dioxane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction could produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5,11-Ditosyl-5,6,11,12-tetrahydro-6,12-epiminodibenzo[b,f][1,5]diazocine involves its interaction with specific molecular targets. The compound’s epimino bridge and tosyl groups allow it to bind to certain enzymes and receptors, potentially inhibiting or modifying their activity. This interaction can affect various biochemical pathways, making it a subject of interest for drug development and biochemical research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,11-Ditosyl-5,6,11,12-tetrahydro-6,12-epiminodibenzo[b,f][1,5]diazocine is unique due to its tosyl groups and epimino bridge, which confer distinct chemical properties and reactivity

Properties

IUPAC Name

8,16-bis-(4-methylphenyl)sulfonyl-8,16,17-triazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4,6,10,12,14-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O4S2/c1-19-11-15-21(16-12-19)36(32,33)30-25-9-5-3-7-23(25)28-29-27(30)24-8-4-6-10-26(24)31(28)37(34,35)22-17-13-20(2)14-18-22/h3-18,27-29H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUWQXTCCBLWVPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C3C4=CC=CC=C4N(C(N3)C5=CC=CC=C52)S(=O)(=O)C6=CC=C(C=C6)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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